N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a triazole ring, and a pyrazine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfonyl group, and the attachment of the butylamino carbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the triazole ring, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different derivatives of the original compound
Scientific Research Applications
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, developing new synthetic methods, and exploring its reactivity.
Biology: It can be used in biochemical assays to investigate enzyme interactions, protein binding, and cellular uptake.
Medicine: The compound may have potential as a therapeutic agent, particularly in targeting specific molecular pathways or as a lead compound for drug development.
Industry: Its properties could be exploited in the development of new materials, catalysts, or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide include other sulfonyl-phenyl derivatives, triazole-containing compounds, and pyrazine-based molecules. Examples include:
- N-[4-(sulfonyl)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- N-[4-({[(methylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O4S2/c1-3-4-9-23-19(30)27-34(31,32)15-7-5-14(6-8-15)24-17(29)13-33-20-26-25-18(28(20)2)16-12-21-10-11-22-16/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,29)(H2,23,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYJDNVKJYDVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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